2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Overview
Description
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, a thiadiazole moiety, and a methylsulfanyl-substituted phenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazinone core can be reduced to a dihydropyridazinone.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinones, and various substituted phenyl derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide include other nitrogen-containing heterocyclic compounds, such as:
- Pyridazinone derivatives
- Thiadiazole derivatives
- Phenyl-substituted heterocycles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, including the pyridazinone core, thiadiazole moiety, and methylsulfanyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable molecule for various scientific research applications .
Properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-11(2)17-20-21-18(27-17)19-15(24)10-23-16(25)9-8-14(22-23)12-4-6-13(26-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGZDSLXZWJSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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